molecular formula C15H12N2O B11973717 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide

2-Cyano-N-methyl-3-(1-naphthyl)acrylamide

Katalognummer: B11973717
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: PCWJYGSKTSIZDG-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-methyl-3-(1-naphthyl)acrylamide is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.276 g/mol It is a derivative of acrylamide, featuring a cyano group, a naphthyl group, and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide typically involves the reaction of 1-naphthylamine with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-methyl-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-amino-N-methyl-3-(1-naphthyl)acrylamide.

    Substitution: Various substituted naphthyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-methyl-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The naphthyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-3-(1-naphthyl)acrylamide: Lacks the methyl group on the nitrogen atom.

    2-Cyano-3-(2-nitrophenyl)acrylamide: Contains a nitrophenyl group instead of a naphthyl group.

    2-Cyano-3-(2-thienyl)acrylamide: Features a thienyl group instead of a naphthyl group.

Uniqueness

2-Cyano-N-methyl-3-(1-naphthyl)acrylamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. The naphthyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

(E)-2-cyano-N-methyl-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C15H12N2O/c1-17-15(18)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3,(H,17,18)/b13-9+

InChI-Schlüssel

PCWJYGSKTSIZDG-UKTHLTGXSA-N

Isomerische SMILES

CNC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N

Kanonische SMILES

CNC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.